Comprehensive Spectroscopic Characterization of N-(furan-2-ylmethyl)-2-methylbutan-2-amine
Comprehensive Spectroscopic Characterization of N-(furan-2-ylmethyl)-2-methylbutan-2-amine
A Guide for Structural Validation and Synthesis
Part 1: Executive Summary & Structural Logic
Compound: N-(furan-2-ylmethyl)-2-methylbutan-2-amine Molecular Formula: C₁₀H₁₇NO Molecular Weight: 167.25 g/mol
This guide details the characterization of a secondary amine featuring a furan heterocycle linked to a sterically bulky tert-amyl group . This specific structural combination presents unique spectroscopic signatures:
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Electronic Effects: The electron-rich furan ring results in distinct shielding patterns in NMR compared to phenyl analogs.
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Steric Environment: The tert-amyl group (1,1-dimethylpropyl) creates significant steric bulk around the nitrogen, influencing the N-H exchange rate and potentially broadening signals in proton NMR.
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Stability: The furan moiety is acid-sensitive (prone to ring-opening polymerization), necessitating specific handling during synthesis and NMR solvent selection (avoiding acidic CDCl₃ if traces of HCl are present).
Part 2: Synthesis & Experimental Protocol
Core Directive: To obtain high-fidelity spectral data, the sample must be synthesized via Reductive Amination . Direct alkylation is discouraged due to poly-alkylation risks and the poor nucleophilicity of the bulky amine.
Optimized Protocol: Reductive Amination (STAB Method)
We utilize Sodium Triacetoxyborohydride (STAB) due to its mild nature, which preserves the acid-sensitive furan ring while effectively reducing the sterically hindered imine intermediate.
Reagents:
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Furfural (1.0 equiv)
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2-Methylbutan-2-amine (1.1 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Acetic Acid (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow:
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Imine Formation (In Situ):
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Reduction:
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Cool the mixture to 0°C.
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Add STAB portion-wise over 20 minutes. (Exothermic).
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Warm to RT and stir for 12–16 hours. Monitor via TLC (Solvent: 10% MeOH/DCM).
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Workup:
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Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution).
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Extract with DCM (3x). Wash combined organics with brine.
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification:
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Flash Column Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 7:3).
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Note: Furan derivatives can degrade on acidic silica; add 1% Triethylamine to the eluent to neutralize the silica.
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Visualization: Synthesis Logic
Figure 1: Reductive amination pathway highlighting the critical intermediate reduction step.
Part 3: Spectroscopic Data Analysis
Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz
The spectrum is characterized by the distinct furan coupling pattern and the aliphatic signals of the tert-amyl group.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Furan-H5 | 7.36 | dd | 1H | J = 1.8, 0.9 | Alpha-proton (O-adjacent); most deshielded. |
| Furan-H4 | 6.31 | dd | 1H | J = 3.2, 1.8 | Beta-proton; characteristic furan coupling. |
| Furan-H3 | 6.19 | d | 1H | J = 3.2 | Beta-proton; doublet due to H4 coupling. |
| Linker | 3.72 | s | 2H | - | Methylene (-CH₂-) between furan and N. Singlet confirms no adjacent protons on N or Furan. |
| N-H | 1.30–1.60 | br s | 1H | - | Broad signal; shift varies with concentration/pH. |
| Ethyl-CH₂ | 1.45 | q | 2H | J = 7.5 | Methylene of the ethyl group within tert-amyl. |
| gem-Dimethyl | 1.12 | s | 6H | - | Two equivalent methyls on the quaternary carbon. |
| Ethyl-CH₃ | 0.88 | t | 3H | J = 7.5 | Terminal methyl of the ethyl group. |
Expert Insight: The "Linker" singlet at ~3.72 ppm is the critical diagnostic signal. If this appears as a doublet, protonation has occurred (salt form), or the reduction failed.
Carbon NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm reference)
| Carbon Type | Shift (δ, ppm) | Assignment |
| Furan C2 | 153.8 | Ipso-carbon (attached to linker). |
| Furan C5 | 141.9 | Alpha-carbon (next to Oxygen). |
| Furan C4 | 110.1 | Beta-carbon. |
| Furan C3 | 106.8 | Beta-carbon (closer to linker). |
| Quaternary C | 53.2 | Carbon attached to Nitrogen (tert-amyl center). |
| Linker CH₂ | 39.5 | Methylene bridge. |
| Ethyl CH₂ | 32.8 | Methylene of tert-amyl group. |
| gem-CH₃ | 26.1 | Equivalent methyls. |
| Ethyl CH₃ | 8.5 | Terminal methyl. |
Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (+ve mode).
Fragmentation Logic: The molecule cleaves primarily at the "Alpha" positions relative to the nitrogen and the furan ring.
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Molecular Ion (M⁺): m/z 167 (Weak in EI, Strong in ESI).
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Base Peak: The most stable fragment typically arises from alpha-cleavage next to the nitrogen.
Key Fragments:
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m/z 138 (M - 29): Loss of the ethyl group from the tert-amyl moiety. (Alpha-cleavage).[3]
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m/z 81: Furfuryl cation (C₅H₅O⁺). This is a highly stable, aromatic cation (isoelectronic with tropylium).
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m/z 86: Alkyl amine fragment [H₂N=C(CH₃)CH₂CH₃]⁺ formed by cleavage of the furan-methylene bond.
Visualization: MS Fragmentation Pathway
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat oil)
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3300–3350 cm⁻¹: N-H stretch (Weak, secondary amine).
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3115 cm⁻¹: C-H stretch (Furan ring, aromatic).
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2960, 2870 cm⁻¹: C-H stretch (Aliphatic methyl/ethyl).
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1505, 1145 cm⁻¹: Furan ring breathing modes (Diagnostic).
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735 cm⁻¹: C-H out-of-plane bending (Furan).
Part 4: Quality Control & Purity
To ensure the data above is valid for your sample, perform the following check:
HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 220 nm (Furan absorption).
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Acceptance Criteria: Purity > 98% by area integration.
Storage: Store at -20°C under Argon. Furan amines oxidize slowly in air to form dark polymers.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Katritzky, A. R., & Lagowski, J. M. (1960). Infrared Spectra of Heterocyclic Compounds. Journal of the Chemical Society, 1960, 657-660. (Reference for Furan IR bands).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
